Androstane-3beta-17beta-diol D3, also known as 5alpha-androstane-3beta,17beta-diol-D3, is a synthetic derivative of the androgen dihydrotestosterone. It is characterized by the presence of deuterium isotopes, which are incorporated into its molecular structure to enhance its stability and traceability in biochemical studies. This compound plays a significant role in various physiological processes and has been of interest in research related to hormone metabolism and cancer biology.
The compound is synthesized through chemical methods that involve the modification of steroid precursors. The primary source for obtaining Androstane-3beta-17beta-diol D3 is through specialized chemical synthesis processes conducted in laboratories that focus on steroid hormone derivatives. It is commercially available from various suppliers, including LGC Standards and ArtMolecule, where it is classified as a certified reference material for analytical testing .
Androstane-3beta-17beta-diol D3 falls under the category of steroid hormones and is specifically classified as an androgen metabolite. Its structural characteristics categorize it within the steroid family, which includes compounds that share a common four-ring carbon structure.
The synthesis of Androstane-3beta-17beta-diol D3 typically involves several key steps:
The synthesis often involves chromatographic techniques for purification and characterization, ensuring that the final product meets specific purity standards required for research applications.
The molecular formula for Androstane-3beta-17beta-diol D3 is , with a molecular weight of approximately 295.40 g/mol. The structure features a classic steroid framework with hydroxyl groups at positions 3 and 17, contributing to its biological activity.
Androstane-3beta-17beta-diol D3 undergoes various metabolic transformations in biological systems:
The compound's ability to activate estrogen receptors without binding to androgen receptors suggests unique pathways for therapeutic applications in hormone-related diseases such as prostate cancer.
Androstane-3beta-17beta-diol D3 exerts its effects primarily through interaction with estrogen receptor beta. This interaction leads to:
Research indicates that Androstane-3beta-17beta-diol D3 may provide protective effects against prostate cancer invasion by modulating estrogenic signaling pathways distinct from those activated by estradiol .
Androstane-3beta-17beta-diol D3 is typically presented as a solid at room temperature with specific melting and boiling points dependent on purity and form.
Key chemical properties include:
Relevant data includes its storage requirements at -20°C to maintain integrity over time .
Androstane-3beta-17beta-diol D3 has several scientific applications:
Androstane-3β,17β-diol (3β-Adiol) is a downstream metabolite of the potent androgen dihydrotestosterone (DHT), formed through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) enzymes. This conversion represents a critical branch point in androgen metabolism, diverting DHT away from classical androgen receptor (AR) signaling pathways and toward estrogen receptor beta (ERβ)-mediated activities [1] [7]. The reaction involves the stereospecific reduction of the 3-keto group of DHT to a 3β-hydroxyl group, yielding 3β-Adiol – a metabolite that lacks affinity for the androgen receptor but exhibits significant binding to ERβ [1] [2].
The 3β-HSD enzymes responsible for this conversion belong to the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies. These enzymes demonstrate tissue-specific expression patterns, with particularly high activity observed in the prostate, mammary gland, and brain [7] [10]. The conversion of DHT to 3β-Adiol is functionally significant because it represents a metabolic inactivation pathway for DHT while simultaneously generating a compound with distinct estrogenic activity through ERβ [1]. Importantly, this reaction is bidirectionally regulated by different 3β-HSD isoforms, with some tissues expressing enzymes capable of reversing this conversion under specific physiological conditions [10].
Table 1: Enzymes Catalyzing 3β-Adiol Formation and Metabolism
Enzyme | Gene | Reaction Catalyzed | Tissue Expression | Biological Significance |
---|---|---|---|---|
3β-HSD1 | HSD3B1 | DHT → 3β-Adiol | Prostate, Breast, Brain | Primary biosynthetic enzyme for 3β-Adiol |
17β-HSD6 | HSD17B6 | 3β-Adiol → DHT | Liver, Prostate | Regenerates active androgen from 3β-Adiol |
AKR1C2 | AKR1C2 | DHT → 3β-Adiol | Prostate, Mammary Gland | Converts DHT to inactive/estrogenic metabolite |
17β-HSD4 | HSD17B4 | 3β-Adiol → Androsterone | Liver, Kidney | Oxidative inactivation for excretion |
Genetic alterations in genes coding for 3β-hydroxysteroid dehydrogenases (particularly HSD3B1 and HSD3B2) have been strongly correlated with hereditary prostate cancer, suggesting that impaired 3β-Adiol formation may contribute to prostate cancer progression by allowing DHT accumulation and reducing ERβ-mediated protective effects [1]. The catalytic efficiency (Vmax/Km) of these enzymes varies considerably between isoforms, contributing to tissue-specific differences in 3β-Adiol concentrations. For instance, prostate tissue contains substantially higher concentrations of 3β-Adiol compared to estradiol, highlighting its potential physiological significance in this tissue [2].
The 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme family plays a pivotal role in regulating the interconversion between 3β-Adiol and its precursors and metabolites. Multiple isoforms contribute to the precise spatial and temporal control of 3β-Adiol concentrations in target tissues [10]. Among the 14 known human 17β-HSD isoforms, several demonstrate significant activity toward 3β-Adiol:
HSD17B6 (also known as 3α-HSD) catalyzes the oxidation of 3β-Adiol back to DHT, effectively regenerating the potent androgen in what has been termed the "backdoor pathway" of androgen metabolism. This enzyme is highly expressed in the prostate gland and liver, creating tissue-specific androgen recycling [10]. Conversely, HSD17B4 (D-bifunctional protein) primarily oxidizes 3β-Adiol to androsterone, directing it toward glucuronidation and excretion pathways [10]. The AKR1C3 isoform (also known as 17β-HSD5) exhibits reductase activity that can contribute to 3β-Adiol formation, particularly in breast and prostate tissues [5] [10].
Table 2: Key 17β-HSD Isoforms Regulating 3β-Adiol Homeostasis
Isoform | Gene | Catalytic Direction | Primary Substrates | Effect on 3β-Adiol | Tissue Prevalence |
---|---|---|---|---|---|
17β-HSD6 | HSD17B6 | Oxidative | 3β-Adiol, Androstanediol | Converts to DHT | Prostate, Liver |
17β-HSD4 | HSD17B4 | Oxidative | 3β-Adiol, Estradiol | Inactivates via oxidation | Liver, Kidney, Prostate |
17β-HSD5 | AKR1C3 | Reductive | Androstenedione, DHT | Forms from DHT | Breast, Prostate, Adrenal |
17β-HSD3 | HSD17B3 | Reductive | Androstenedione | Forms testosterone precursor | Testes, Adrenal |
The competing activities of these isoforms create a dynamic metabolic equilibrium that determines local 3β-Adiol concentrations. This equilibrium is influenced by several factors, including cellular redox state (NADP+/NADPH ratios), expression levels of specific isoforms, and post-translational modifications [10]. The expression patterns of 17β-HSD isoforms display significant sexual dimorphism and are hormonally regulated, creating complex feedback loops. For instance, androgen deprivation upregulates AKR1C3 expression in breast cancer cells, potentially increasing 3β-Adiol formation as an adaptive mechanism to maintain estrogen receptor signaling under low-estrogen conditions [5] [8].
The substrate promiscuity of several 17β-HSD isoforms enables them to participate in both androgen and estrogen metabolism, positioning them as crucial mediators in the crosstalk between these two steroidogenic pathways. This functional characteristic allows 17β-HSD enzymes to serve as metabolic switches that determine whether androgenic precursors are channeled toward potent androgens, estrogens, or unique metabolites like 3β-Adiol with distinct receptor activities [10].
The metabolic fate and biological activity of 3β-Adiol exhibit remarkable tissue specificity, reflecting local expression patterns of steroidogenic enzymes and nuclear receptors. This tissue-specific metabolic flux creates distinct physiological outcomes in different target organs, particularly regarding the balance between androgen and estrogen signaling [1] [2] [5].
In the prostate gland, 3β-Adiol functions primarily as an endogenous ERβ agonist. It is present at concentrations approximately 100-fold higher than estradiol in prostatic tissue [2]. Through ERβ activation, 3β-Adiol induces the expression of E-cadherin, a key epithelial adhesion molecule that inhibits epithelial-mesenchymal transition and metastasis formation [1]. Experimental evidence demonstrates that 3β-Adiol potently inhibits prostate cancer cell migration in an ERβ-dependent manner, an effect not observed with estradiol itself, suggesting unique signaling pathways distinct from classical estrogen signaling [1]. The prostate-specific metabolic microenvironment favors 3β-Adiol accumulation due to high expression of 3β-HSD enzymes and relatively low expression of oxidative 17β-HSD isoforms that would convert it back to DHT or to inactive metabolites [1] [2].
In breast tissue, particularly in estrogen receptor-positive carcinomas, 3β-Adiol demonstrates estrogenic properties through activation of ERα. Under conditions of profound estrogen deprivation, such as during aromatase inhibitor therapy, breast cancer cells upregulate steroidogenic enzymes that metabolize adrenal androgens to estrogenic compounds, including 3β-Adiol [5]. This metabolic adaptation creates a potential resistance mechanism to endocrine therapy, as 3β-Adiol can activate estrogen receptors and stimulate cancer cell proliferation despite therapeutic suppression of aromatase [5]. The metabolic flux in breast tissue shifts toward 3β-Adiol production under low-estrogen conditions, with increased expression of AKR1C3 (17β-HSD5) identified as a key enzyme in this compensatory pathway [5] [8].
In neural tissues, 3β-Adiol functions as a neuroactive steroid that modulates hypothalamic-pituitary-adrenal (HPA) axis activity through ERβ in the paraventricular nucleus. This activity represents a significant pathway through which testosterone metabolites regulate stress responses [7] [9]. Unlike testosterone or DHT, which generally suppress HPA axis reactivity, 3β-Adiol exerts complex modulatory effects on corticotropin-releasing hormone (CRH) and vasopressin gene expression through ERβ-mediated mechanisms [7] [9]. The brain-specific metabolism of androgens favors 3β-Adiol formation in regions rich in ERβ, such as the hypothalamus, creating localized neuroendocrine regulatory circuits that are distinct from peripheral steroid hormone actions [7].
Table 3: Tissue-Specific Metabolic Flux and Physiological Outcomes of 3β-Adiol
Tissue | Key Metabolizing Enzymes | Primary Receptor Target | Physiological Outcome | Pathophysiological Relevance |
---|---|---|---|---|
Prostate | 3β-HSD1, AKR1C2, 17β-HSD4 | ERβ | Inhibits cell migration, induces E-cadherin | Loss of 3β-Adiol production associated with metastasis |
Breast | AKR1C3 (17β-HSD5), 17β-HSD1 | ERα | Stimulates proliferation, activates ER-signaling | Contributes to aromatase inhibitor resistance |
Brain | 3β-HSD1, 17β-HSD10 | ERβ | Modulates HPA axis, regulates CRH expression | Potential role in stress-related disorders |
Liver | 17β-HSD6, 17β-HSD4, UGTs | - | Oxidative inactivation and glucuronidation | Determines systemic clearance and half-life |
The interorgan variation in 3β-Adiol metabolism highlights the complexity of peripheral steroid hormone crosstalk. This tissue-specific regulation allows the same metabolite to function as: (1) an estrogenic mediator in mammary tissue, (2) a protective anti-metastatic agent in the prostate, and (3) a neuroendocrine modulator in the hypothalamus. These diverse functions are made possible through differential expression of activating and inactivating enzymes, coupled with tissue-specific receptor expression patterns (ERα vs. ERβ predominance) [1] [2] [5]. The metabolic flux analysis of 3β-Adiol pathways reveals how peripheral tissues actively modify systemic steroid hormone signals to create localized responses tailored to specific physiological needs, representing a sophisticated layer of endocrine regulation beyond classical glandular hormone secretion.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1